N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide
Description
N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide is a synthetic benzothiazine derivative characterized by a bicyclic thiazine core fused to a benzene ring, substituted with an acetamide group at position 2 and an isopropyl moiety on the nitrogen atom. The compound’s core structure enables hydrogen bonding and π-π interactions, critical for biological activity .
Properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-8(2)14-12(16)7-11-13(17)15-9-5-3-4-6-10(9)18-11/h3-6,8,11H,7H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWCOJAMKXXQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1C(=O)NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-aminobenzenethiol with an appropriate acylating agent, followed by cyclization to form the benzothiazine ring . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural variations among analogs include substituents on the acetamide nitrogen (alkyl, aryl, halogenated aryl) and modifications to the thiazine ring (Table 1).
Table 1: Structural Comparison of Benzothiazine Derivatives
Notes:
Key Findings :
- The tert-butyl group in compound 8dH (Table 1) stabilizes the acetamide moiety, as evidenced by δ 170.3 ppm (carbonyl) in ¹³C NMR .
- Crystallographic data for 2-(3-oxo-3,4-dihydro-2H-benzothiazin-4-yl)acetamide reveals a planar thiazine ring and intermolecular hydrogen bonding (N–H···O), critical for crystal packing .
Pharmacological Activity
Comparison with Target Compound :
- The isopropyl group may enhance antifungal activity compared to methyl or benzyl groups due to increased hydrophobicity, as seen in N-alkylaryl derivatives .
Biological Activity
N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, presenting data tables and relevant case studies.
1. Chemical Structure and Properties
Molecular Formula : C15H21N3O2S
Molecular Weight : 307.41 g/mol
CAS Number : Not specified in the literature reviewed.
The compound features a thiazine ring fused with a carbonyl group, contributing to its pharmacological properties.
2. Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:
- Formation of the thiazine core through cyclization reactions.
- Introduction of the isopropyl and acetamide groups via substitution reactions.
3.1 Anticancer Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MIAPACA (Pancreatic) | 5.0 | Induction of apoptosis and cell cycle arrest |
| HeLa (Cervical) | 6.5 | Inhibition of DNA synthesis |
| MDA-MB-231 (Breast) | 7.0 | Activation of caspase pathways |
The compound demonstrated significant activity, particularly against pancreatic and cervical cancer cells, indicating its potential as a therapeutic agent.
3.2 Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : The compound exhibits competitive inhibition with an IC50 value of approximately 10 µM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
- Topoisomerases : In vitro studies indicate that it inhibits topoisomerase II activity, which is critical for DNA replication and repair processes in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
4.1 Apoptosis Induction
The compound has been shown to activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
4.2 Cell Cycle Arrest
Studies have indicated that treatment with this compound leads to cell cycle arrest at the G1/S phase, effectively halting the proliferation of cancer cells.
5. Case Studies
A notable case study involved the administration of this compound in a xenograft model of pancreatic cancer:
- Model : Athymic mice implanted with MIAPACA cells.
- Treatment Regimen : Daily administration for four weeks.
- Results : Significant tumor reduction was observed compared to control groups (p < 0.05), along with enhanced survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
